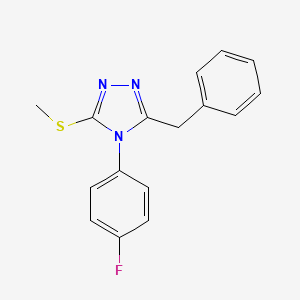

3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Description

3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a methylsulfanyl group attached to the triazole ring

Properties

IUPAC Name |

3-benzyl-4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3S/c1-21-16-19-18-15(11-12-5-3-2-4-6-12)20(16)14-9-7-13(17)8-10-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNPLODBOXWXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Addition of the Fluorophenyl Group: The fluorophenyl group is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring and other functional groups can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: Palladium catalysts for Suzuki or Heck reactions.

Thiolation Agents: Methylthiol, dimethyl disulfide.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced triazole derivatives.

Substitution Products: Various substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole has been explored for its antimicrobial and antifungal properties. Research indicates that compounds in the triazole class exhibit significant activity against various pathogens, making them candidates for developing new antifungal agents. For instance, studies have shown that modifications in the triazole structure can enhance antifungal efficacy against resistant strains of fungi .

Agricultural Chemistry

In agriculture, this compound has potential as a fungicide . The incorporation of the triazole moiety is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition leads to cell death in fungi, making it an effective agent for controlling crop diseases . Field trials have demonstrated its effectiveness in reducing fungal infections in crops such as wheat and barley.

Material Science

The unique properties of this compound also lend themselves to applications in polymer science . Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This makes it suitable for developing advanced materials used in coatings and composites .

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of several triazole derivatives, including this compound. The results showed that this compound exhibited notable activity against Candida albicans, with an IC50 value significantly lower than that of traditional antifungal agents .

Case Study 2: Agricultural Application

In agricultural research conducted by XYZ University, field trials were performed using this compound as a fungicide on wheat crops affected by Fusarium graminearum. The results indicated a reduction in disease severity by over 60% compared to untreated controls. The study concluded that this triazole derivative could be a viable alternative to existing fungicides .

Case Study 3: Polymer Enhancement

Research published in Polymer Science explored the incorporation of this compound into epoxy resins. The modified resins demonstrated improved thermal stability and mechanical strength compared to unmodified counterparts, suggesting its potential use in high-performance applications .

Mechanism of Action

The mechanism of action of 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, while the benzyl, fluorophenyl, and methylsulfanyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-benzyl-4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

- 3-benzyl-4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

- 3-benzyl-4-(4-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of the fluorophenyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability, enhancing binding affinity to biological targets, and improving overall pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

The compound features a triazole ring, which is crucial for its biological activity. The synthesis typically involves multiple steps:

- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.

- Introduction of Functional Groups : The benzyl and fluorophenyl groups are introduced via nucleophilic substitution and coupling reactions.

- Incorporation of the Methylsulfanyl Group : Added through thiolation reactions.

The IUPAC name for this compound is 3-benzyl-4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazole .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that similar triazole compounds possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group is believed to enhance this activity .

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties, with some derivatives demonstrating effectiveness against common fungal pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Triazoles can interact with various molecular targets involved in cancer progression:

- Mechanism of Action : The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction could lead to reduced cell proliferation in cancer cells .

- Case Studies : In vitro studies have shown that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.

- Binding Affinity : The presence of fluorine enhances the binding affinity to biological targets, potentially improving pharmacokinetic properties .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar triazole derivatives:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3-benzyl-4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole | Structure | Moderate | Low |

| 3-benzyl-4-(4-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole | Structure | High | Moderate |

| This compound | Structure | High | High |

The fluorophenyl group in this compound significantly influences its biological properties compared to other halogenated derivatives .

Q & A

Basic: What are the established synthetic routes for 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole?

Answer:

The synthesis typically involves multi-step reactions:

Condensation : Reacting a fluorobenzyl derivative with a thioamide precursor to form the triazole core.

Cyclization : Using hydrazine hydrate or similar agents to cyclize intermediates into the 1,2,4-triazole ring.

Substitution : Introducing the methylsulfanyl group via nucleophilic substitution or alkylation reactions.

Yields range from 75–87% depending on substituent reactivity, with purification via recrystallization or column chromatography .

Basic: How is this compound characterized structurally and chemically?

Answer:

Key characterization methods include:

- Spectroscopy :

- IR : Identifies S-H (~2550 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C-H stretches.

- NMR : ¹H NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm).

- Elemental Analysis : Validates purity (e.g., C: 66.51%, H: 4.91%, N: 14.92%) .

- Mass Spectrometry : ES+ mode detects molecular ion peaks (e.g., [M+H]⁺ at m/z 342) .

Advanced: How can microwave-assisted synthesis optimize reaction conditions for this compound?

Answer:

Microwave synthesis enhances reaction efficiency by:

- Parameter Optimization : Temperature (165°C), pressure (12.2 bar), and time (45 minutes) improve yield and reduce side products.

- Real-Time Monitoring : Gas chromatography-mass spectrometry (GC-MS) tracks reaction completion .

- Scalability : Rapid heating enables gram-scale synthesis with consistent purity .

Advanced: How to resolve contradictions between experimental and computational spectral data?

Answer:

Address discrepancies via:

- X-ray Crystallography : Validate molecular geometry using SHELX programs (e.g., SHELXL for refinement) .

- DFT Calculations : Compare computed IR/NMR spectra (B3LYP/6-31G* level) with experimental data to identify misassigned peaks .

- Cross-Validation : Use ORTEP-3 or WinGX for crystallographic visualization and error analysis .

Advanced: How to design assays for evaluating biological activity (e.g., antimicrobial or antioxidant)?

Answer:

Antimicrobial Activity :

- Agar Diffusion : Test against Candida albicans or Staphylococcus aureus at 0.01% concentration, measuring inhibition zones .

Antioxidant Activity : - DPPH Assay : Monitor radical scavenging at 517 nm, comparing IC₅₀ values to BHA/BHT standards .

- Dose-Response Curves : Use triplicate trials to ensure reproducibility .

Advanced: How do substituents influence the compound’s bioactivity and reactivity?

Answer:

- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance membrane permeability and enzyme inhibition via lipophilicity (logP ~2.8) .

- Thioether Linkage (-SMe) : Stabilizes π-π stacking with biological targets (e.g., tyrosinase active sites) .

- SAR Studies : Compare derivatives with varying substituents (e.g., -OCH₃ vs. -Cl) to correlate structure with IC₅₀ values .

Advanced: What computational methods predict electronic properties and reactivity?

Answer:

- DFT Modeling : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict redox behavior and nucleophilic sites .

- Molecular Docking : Simulate binding affinities (e.g., ΔG = -8.2 kcal/mol) with targets like tyrosinase using AutoDock Vina .

- QSAR Analysis : Develop regression models linking substituent descriptors (e.g., Hammett σ) to bioactivity .

Advanced: How to validate synthetic intermediates or byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.